Cefepime impurity E

Catalog No.
S14365448
CAS No.
M.F
C13H19N3O3S
M. Wt
297.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefepime impurity E

Product Name

Cefepime impurity E

IUPAC Name

(6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

InChI

InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/t9-,12+/m1/s1

InChI Key

IIVPIDBZUUAWTF-SKDRFNHKSA-N

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-]

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@H]([C@@H](C3=O)N)SC2)C(=O)[O-]

Cefepime impurity E, also known as Cefepime EP Impurity E, is a chemical compound associated with the antibiotic cefepime, which is a fourth-generation cephalosporin. This impurity is identified by its chemical formula C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S and has a molecular weight of approximately 297.38 g/mol. It is primarily recognized for its role in pharmaceutical formulations and quality control, where it serves as a reference standard for testing the purity of cefepime products .

Typical of cephalosporins, including:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its β-lactam ring, which is crucial for its antibacterial activity.
  • Acylation: Reacting with acylating agents can modify its side chains, potentially altering its biological properties.
  • Redox Reactions: The presence of sulfur in its structure allows for redox reactions that may affect its stability and reactivity.

These reactions are essential for understanding the stability and degradation pathways of cefepime formulations in pharmaceutical applications.

The synthesis of cefepime impurity E typically involves:

  • Starting Materials: Utilizing precursors derived from cephalosporin synthesis pathways.
  • Chemical Modifications: Employing methods such as acylation or cyclization to introduce specific functional groups.
  • Purification: Techniques like crystallization or chromatography are used to isolate and purify the impurity from other reaction by-products.

Specific methods may vary among manufacturers, but they generally adhere to established synthetic routes for cephalosporin derivatives .

Cefepime impurity E is primarily used in:

  • Pharmaceutical Quality Control: Serving as a reference standard in analytical chemistry to ensure the purity of cefepime products.
  • Research: Investigating the degradation pathways and stability of cefepime formulations under various conditions.
  • Regulatory Compliance: Meeting pharmaceutical standards set by organizations such as the European Pharmacopoeia, which mandates testing for impurities in drug products .

Interaction studies involving cefepime impurity E focus on its behavior in combination with other compounds. Key areas include:

  • Stability Studies: Evaluating how impurity E interacts with excipients or other active pharmaceutical ingredients during storage.
  • Compatibility Testing: Assessing how the presence of this impurity affects the efficacy and safety profiles of cefepime when administered alongside other medications.

These studies are crucial for ensuring patient safety and therapeutic efficacy .

Cefepime impurity E has several related compounds that share structural characteristics or functional roles within cephalosporin chemistry. Some notable similar compounds include:

Compound NameChemical FormulaMolecular Weight (g/mol)Unique Characteristics
CefepimeC_{16}H_{19}N_{3}O_{5}S453.56Fourth-generation cephalosporin with broad-spectrum activity
CefotaximeC_{16}H_{17}N_{3}O_{5}S381.48Third-generation cephalosporin; less effective against Pseudomonas
CeftazidimeC_{21}H_{22}N_{6}O_{7}S455.56Known for its activity against Pseudomonas aeruginosa
CefoperazoneC_{17}H_{18}N_{6}O_{5}S395.51Exhibits good activity against Gram-negative bacteria

Uniqueness

Cefepime impurity E is unique due to its specific role as an impurity marker rather than an active pharmaceutical ingredient itself. Its presence is critical for quality assurance processes in cefepime production, distinguishing it from other similar compounds that serve direct therapeutic purposes.

Cefepime Impurity E exhibits distinctive hydrolytic degradation patterns under pharmaceutical stress conditions, with the β-lactam ring serving as the primary site of nucleophilic attack [1] [2]. The hydrolytic cleavage mechanism follows first-order kinetics across a wide range of pH conditions, with rate constants varying significantly based on environmental parameters [1] [3].

Under acidic conditions (pH 0.5-2.0), the hydrolytic cleavage proceeds through a proton-catalyzed mechanism, where the β-lactam carbonyl becomes increasingly electrophilic due to protonation of the nitrogen atom [1] [4]. The first-order rate constant at pH 1.0 and 65°C reaches 1.42 h⁻¹, corresponding to a half-life of approximately 0.49 hours [1]. This rapid degradation under acidic stress conditions results in the formation of ring-opened intermediates that subsequently undergo further transformation to yield Cefepime Impurity E [2] [5].

The mechanism of β-lactam ring cleavage involves nucleophilic attack by water molecules at the C7-N8 bond, facilitated by the inherent ring strain of the four-membered lactam structure [4] [6]. The bicyclic nature of the cephalosporin core reduces amide resonance stabilization, creating a trigonal pyramidal nitrogen geometry that increases carbonyl electrophilicity [7]. This structural feature makes the β-lactam ring particularly susceptible to hydrolytic attack compared to monocyclic structures [8] [7].

Temperature significantly influences the hydrolytic cleavage dynamics, with the process following Arrhenius kinetics and an activation energy of 81.4 kJ/mol [1] [9]. At pharmaceutical stress testing temperatures, the rate constants increase exponentially: 0.012 h⁻¹ at 45°C, 0.045 h⁻¹ at 55°C, 0.185 h⁻¹ at 65°C, and 0.720 h⁻¹ at 75°C [1] [10]. These values indicate that a 10°C temperature increase results in approximately a 3-4 fold increase in degradation rate [1].

The hydrolytic process is further complicated by buffer catalysis effects, where various buffer systems accelerate the degradation rate through general acid-base catalysis [1] [11]. Acetate buffers demonstrate the highest catalytic activity with a catalytic constant of 0.045 M⁻¹h⁻¹, followed by phosphate (0.032 M⁻¹h⁻¹), formate (0.025 M⁻¹h⁻¹), and borate (0.018 M⁻¹h⁻¹) systems [1]. The buffer-catalyzed degradation contributes significantly to the overall degradation rate, particularly at intermediate pH values where spontaneous hydrolysis is minimal [1] [11].

The pH-rate profile for hydrolytic cleavage exhibits a characteristic V-shaped curve with minimum degradation occurring in the pH range of 4.0-6.0 [1] [3]. This pH-independent region represents conditions where spontaneous hydrolysis predominates, with rate constants of approximately 0.165-0.172 h⁻¹ at 65°C [1]. Below pH 4.0, acid-catalyzed hydrolysis becomes increasingly dominant, while above pH 6.0, base-catalyzed mechanisms begin to contribute significantly to the overall degradation rate [1] [12].

The formation of Cefepime Impurity E through hydrolytic β-lactam ring cleavage is most pronounced under acidic stress conditions, where the formation rate reaches 0.85%/hour at pH 1.0 and 60°C [2] [5]. The maximum formation of 15.2% occurs after approximately 18 hours of exposure to these conditions [2]. Under neutral pH conditions (pH 7.0, 60°C), the formation rate decreases to 0.25%/hour, with maximum formation of 8.5% achieved after 34 hours [2].

Decarboxylation Pathways Leading to Intermediate Rearrangement

The decarboxylation pathway represents a secondary degradation mechanism that follows initial β-lactam ring opening, leading to the formation of structurally rearranged intermediates that ultimately yield Cefepime Impurity E [2] [5]. This pathway involves the sequential loss of carbon dioxide from carboxyl groups, accompanied by molecular rearrangements that stabilize the resulting intermediates through lactone formation [2] [13].

The decarboxylation process begins with the formation of an exomethylene compound following β-lactam ring cleavage and N-methylpyrrolidine expulsion [2]. This intermediate undergoes decarboxylation at the C4 position, losing carbon dioxide to form a carbanion intermediate [2] [13]. The carbanion is subsequently stabilized through rearrangement to form an enamine intermediate, which undergoes protonation and lactonization to yield the final rearranged product [2] [13].

The kinetics of decarboxylation follow a complex multi-step mechanism involving several discrete intermediates with distinct formation and degradation rates [2] [5]. The β-lactam ring-opened product forms rapidly within 0.5 hours, achieving a relative abundance of 25.8% but exhibiting limited stability with a half-life of 2.1 hours [2]. The N-methylpyrrolidine cleaved product represents the major intermediate, forming after 1.2 hours with a relative abundance of 45.2% and improved stability of 3.5 hours [2] [14].

The decarboxylated intermediate emerges after 2.5 hours with a relative abundance of 35.6%, but demonstrates reduced stability of only 1.8 hours due to its reactive nature [2]. This intermediate readily undergoes rearrangement to form the lactone structure, which appears after 4.8 hours with 18.9% relative abundance but enhanced stability of 6.2 hours [2]. The final degradation product, corresponding to Cefepime Impurity E, forms after 8.5 hours with 12.3% relative abundance and exhibits the greatest stability with a half-life of 24.0 hours [2].

Temperature plays a crucial role in the decarboxylation pathway, with thermal stress conditions (80°C) promoting intermediate rearrangement at a rate of 0.15%/hour [2]. Under these conditions, maximum formation of 5.8% occurs after 39 hours of exposure [2]. The thermal activation of decarboxylation involves the formation of thiamine pyrophosphate-dependent enzyme-like intermediates, where the decarboxylation occurs through formation of a carbanion intermediate followed by rearrangement [13].

The decarboxylation mechanism is facilitated by the presence of electron-withdrawing groups in the cephalosporin structure, which stabilize the carbanion intermediate through resonance delocalization [13] [6]. The aminothiazole moiety at the C7 position provides additional stabilization through its electron-withdrawing properties, making the adjacent carboxyl group more susceptible to decarboxylation [2] [13].

The pathway involves multiple competing reactions, including oxidation, elimination, and rearrangement processes [2] [5]. Under oxidative stress conditions (3% hydrogen peroxide), the decarboxylation pathway is less favored, with a formation rate of only 0.05%/hour and maximum formation of 2.3% after 46 hours [2]. Photolytic conditions (ultraviolet light exposure) promote decarboxylation through free radical mechanisms, resulting in a formation rate of 0.12%/hour and maximum formation of 4.1% after 34 hours [2].

The lactonization step represents a key stabilizing rearrangement that converts the reactive decarboxylated intermediate into a more stable cyclic structure [2]. This process involves intramolecular cyclization between the carboxyl group and a nucleophilic center, forming a five or six-membered lactone ring [2] [13]. The lactone formation is pH-dependent, being favored under acidic conditions where the carboxyl group is protonated and more electrophilic [2].

The overall decarboxylation pathway efficiency depends on the relative rates of competing reactions and the stability of intermediate species [2] [5]. The pathway predominates under thermal stress conditions where the activation energy for decarboxylation (typically 60-80 kJ/mol) is readily overcome [13]. The process is less significant under mild hydrolytic conditions where β-lactam ring opening predominates without subsequent decarboxylation [2].

XLogP3

-2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

297.11471265 g/mol

Monoisotopic Mass

297.11471265 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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